molecular formula C12H6O6S B15063878 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid

Cat. No.: B15063878
M. Wt: 278.24 g/mol
InChI Key: VFSNHGKLXHNBQX-UHFFFAOYSA-N
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Description

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid is a complex organic compound with a unique structure that includes a dioxo group, a dihydrobenzo ring, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the dioxo and dihydrobenzo groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-6-carboxylic acid
  • 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-6,7-dicarboxylic acid

Uniqueness

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties compared to its carboxylic acid counterparts. This uniqueness makes it valuable in specific applications where sulfonic acid functionality is desired.

Properties

Molecular Formula

C12H6O6S

Molecular Weight

278.24 g/mol

IUPAC Name

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-6-sulfonic acid

InChI

InChI=1S/C12H6O6S/c13-11-7-3-1-2-6-4-5-8(19(15,16)17)10(9(6)7)12(14)18-11/h1-5H,(H,15,16,17)

InChI Key

VFSNHGKLXHNBQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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